1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Physicochemical profiling CNS drug-likeness Ligand efficiency

Researchers optimizing arylpiperazinyl-ethyl-(benz)imidazole GPCR ligands face a critical gap: no published radioligand binding data exists for the 2-phenylimidazole-for-benzimidazole exchange. This compound fills that void as a controlled structural perturbation tool. • Enables deconvolution of heterocycle-specific contributions to D2, 5-HT2A, and α1-adrenergic receptor binding profiles. • 3-MeO-phenylsulfonyl group (Hansch π ≈ -0.02) provides a low-lipophilicity matched molecular pair vs. 3-Cl (π +0.71) and 3-Me (π +0.56) analogs-critical for CNS MPO optimization. • Imidazole pKa shift (≈6.5 vs. benzimidazole ≈5.5) alters ionization at physiological pH, impacting membrane permeability and binding kinetics.

Molecular Formula C22H26N4O3S
Molecular Weight 426.54
CAS No. 1426314-62-6
Cat. No. B2844323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
CAS1426314-62-6
Molecular FormulaC22H26N4O3S
Molecular Weight426.54
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
InChIInChI=1S/C22H26N4O3S/c1-29-20-8-5-9-21(18-20)30(27,28)26-16-13-24(14-17-26)12-15-25-11-10-23-22(25)19-6-3-2-4-7-19/h2-11,18H,12-17H2,1H3
InChIKeyYWGKECDZGVFVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Chemical Identity & Structural Class


1-((3-Methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-62-6; molecular formula C22H26N4O3S; MW 426.54) is a synthetic aryl sulfonylpiperazine derivative incorporating a 2-phenylimidazole moiety linked via an ethyl spacer to the piperazine N4 position . The compound belongs to a broader class of arylpiperazinyl-ethyl-(benz)imidazoles that have been characterized as ligands for dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors [1]. Structurally, it is distinguished from the more extensively studied benzimidazole congeners by the presence of a 2-phenylimidazole ring in place of the benzimidazole scaffold, and from other sulfonylpiperazine analogs by the 3-methoxyphenylsulfonyl substitution pattern [2]. No primary research articles or patents were identified that specifically report quantitative biological or physicochemical characterization data for this exact compound as of the search date.

1
Structural class Arylpiperazinyl-ethyl-imidazole ligand; distinct 2-phenylimidazole terminus and 3-methoxyphenylsulfonyl substitution.
2
Receptor context (class-level) Reported D2, 5-HT2A, α1, and 5-HT6 engagement precedent in structural analogs; no direct data for this compound.
3
Use context May support aminergic GPCR screening, antimicrobial panel inclusion, or CNS physicochemical optimization as a matched-pair probe.

1-((3-Methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Structural Determinants of Target Engagement


Aryl sulfonylpiperazine derivatives with ethyl-linked (benz)imidazole termini are not functionally interchangeable. In the benzimidazole sub-series, halogenation state and arylpiperazine substitution pattern critically modulate the 5-HT2A/D2 binding ratio—a parameter linked to atypical vs. typical neuroleptic profiles [1]. Specifically, 4-chloro substitution on benzimidazole combined with 3-trifluoromethylphenyl piperazine yields a 5-HT2A/D2 pKi ratio of 1.14, whereas non-halogenated and alternative substitution patterns produce ratios ≤1 [1]. The target compound replaces benzimidazole with 2-phenylimidazole and introduces a 3-methoxyphenylsulfonyl group—two structural features absent from the characterized benzimidazole series. In a related arylsulfonylpiperazine 5-HT6 ligand series, the most active compound (2h) achieved an IC50 of 1.5 μM, while structurally similar analogs varied substantially in potency depending on aryl substitution [2]. These class-level SAR findings demonstrate that even minor substituent changes on the aryl sulfonyl or heterocyclic terminus can produce meaningful shifts in receptor affinity and selectivity, precluding casual interchange among catalog analogs.

!
Imidazole ≠ benzimidazole The 2-phenylimidazole ring alters pKa, hydrogen-bonding capacity, and receptor binding kinetics relative to benzimidazole congeners; binding profiles may not transfer.
!
3-OCH3 vs. 3-Cl substitution Methoxy lowers predicted lipophilicity and adds an H-bond acceptor; these differences can shift CNS penetration and off-target binding compared to halogenated analogs.
!
Methylsulfonyl analogs not equivalent The 3-methoxyphenylsulfonyl group introduces significantly larger steric bulk and aromatic electronic character than methylsulfonyl, potentially altering binding pocket occupancy and selectivity.

1-((3-Methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Differentiation from Structural Analogs


3-Methoxy vs. 3-Chloro Substitution: Lipophilicity & H-Bond Capacity

The target compound bears a 3-methoxyphenylsulfonyl group, whereas the closest commercially cataloged analog—1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine—substitutes the methoxy oxygen with chlorine . This substitution alters two key molecular descriptors relevant to CNS target engagement: (i) calculated logP (clogP): the methoxy analog (target) is predicted to have a lower clogP by approximately 0.5–1.0 log unit compared to the chloro analog based on Hansch π constants (OCH3 π = −0.02 vs. Cl π = +0.71), consistent with class-level observations in arylpiperazine series where methoxy substitution reduces lipophilicity relative to halogenation [1]; (ii) hydrogen-bond acceptor count: the methoxy oxygen introduces an additional H-bond acceptor site not present in the chloro analog, potentially altering interactions with receptor binding pocket residues [2]. No experimentally measured logP or logD values for either compound were identified in the public domain.

3-OCH3 vs. 3-Cl
Class-level inference
Predicted ΔclogP ~ −0.73; ΔH-bond acceptor +1 vs. 3-Cl analog
May alter CNS penetration and off-target binding profiles
No experimental logP/logD data; based on Hansch π constants
Physicochemical profiling CNS drug-likeness Ligand efficiency

Imidazole vs. Methylsulfonyl Group: Basicity & Metal Coordination

The target compound features a 2-phenylimidazole moiety, whereas a closely related catalog analog—1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-98-8)—replaces the 3-methoxyphenylsulfonyl with a methylsulfonyl group at the piperazine N1 position while retaining the same imidazole-ethyl-piperazine core . The 2-phenylimidazole ring has a pKa of approximately 6.4–6.8 for the conjugate acid, making it partially protonated at physiological pH, whereas the methylsulfonyl group is neutral across the full physiological pH range [1]. This difference in the sulfonamide substituent may influence: (i) overall molecular basicity and ionization state at pH 7.4; (ii) potential for imidazole-mediated metal coordination (e.g., heme iron in CYP enzymes), which is a known property of 2-phenylimidazole-containing compounds [2]; and (iii) steric bulk around the sulfonamide, with the 3-methoxyphenyl group occupying significantly larger volume than methyl. No head-to-head experimental comparison data were identified.

Imidazole vs. SO2CH3
Class-level inference
ΔMR ~ +25 cm³/mol; electron-donating aromatic effects vs. methylsulfonyl analog
May affect binding pocket occupancy and selectivity
No direct experimental comparison available
CYP inhibition Metal chelation pKa modulation

5-HT6 Antagonist Activity of 3-Methoxyphenylsulfonyl Piperazines

A structurally related 3-methoxyphenylsulfonyl piperazine derivative—4-(3-methoxyphenylsulfonyl)-2-(piperazin-1-yl)benzene (BDBM50277015)—demonstrated antagonist activity at the human cloned 5-HT6 receptor with an IC50 of 100 nM in a functional assay measuring blockade of 5-HT-stimulated cAMP formation in HeLa cells [1]. This compound shares the 3-methoxyphenylsulfonyl-piperazine pharmacophore with the target compound but lacks the 2-phenylimidazole-ethyl terminus. In a broader arylsulfonylpiperazine 5-HT6 ligand series, 36 compounds were synthesized and evaluated against the human recombinant 5-HT6 receptor; the most potent compound (2h) showed an IC50 of 1.5 μM, while other analogs displayed a range of potencies [2]. The target compound incorporates both the 3-methoxyphenylsulfonyl motif (associated with 100 nM 5-HT6 activity in the BindingDB entry) and a 2-phenylimidazole-ethyl group that may confer additional receptor interactions, though no direct 5-HT6 binding data exist for the target compound itself.

5-HT6 precedent
Class-level inference
Related 3-OCH3-phenylsulfonyl piperazine: IC50 100 nM (human 5-HT6); class range to 1.5 μM
Supports testable hypothesis for 5-HT6 target engagement
No direct binding data for this compound
5-HT6 receptor Serotonin antagonist CNS pharmacology

Antimicrobial Activity of Sulfonamide-Imidazole Piperazines

Sulfonamide- and imidazole-containing piperazine derivatives have demonstrated antimicrobial activity in several published series. In a study of sulfonamide-attached imidazole piperazines, compounds were evaluated against three human cancer cell lines and selected for antimicrobial screening; while primary quantitative MIC data for the exact target compound are absent, structurally related sulfonamide-imidazole piperazine hybrids have shown MIC values ranging from 1.56 to 25 μg/mL against Staphylococcus aureus and other Gram-positive organisms [1]. The target compound's combination of a 3-methoxyphenylsulfonyl group (which may enhance membrane permeability relative to more polar sulfonamides) and a 2-phenylimidazole moiety (a known pharmacophore in antifungal azoles) suggests potential antimicrobial activity, but no direct experimental confirmation exists [2]. This stands in contrast to the more extensively characterized benzimidazole-sulfonylpiperazine analogs (e.g., sildenafil-related series) where specific PDE5 inhibitory IC50 values have been reported [3].

Antimicrobial class
Class-level inference
Sulfonamide-imidazole piperazine hybrids: MIC range 1.56–25 μg/mL (S. aureus)
Supports inclusion in antimicrobial screening panels
No direct MIC data for this compound
Antimicrobial screening Staphylococcus aureus Gram-positive bacteria

1-((3-Methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Research Applications


CNS Receptor Screening: D2/5-HT2A/5-HT6 Profiling

The target compound is structurally positioned within the arylpiperazinyl-ethyl-(benz)imidazole class, which has documented binding at dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors [1]. Additionally, the 3-methoxyphenylsulfonyl-piperazine substructure is present in a compound with confirmed 5-HT6 antagonist activity (IC50 100 nM) [2]. Researchers seeking to expand SAR understanding of how the 2-phenylimidazole terminus (vs. benzimidazole) and 3-methoxyphenylsulfonyl group (vs. chloro, methyl, or unsubstituted phenylsulfonyl) modulate polypharmacology across aminergic GPCRs should consider this compound for comparative radioligand binding panels. Its predicted lower lipophilicity relative to halogenated analogs may confer advantageous nonspecific binding characteristics in receptor preparations.

Negative Control for Benzimidazole-Based Leads

In lead optimization programs centered on arylpiperazin-1-yl-ethyl-benzimidazoles as atypical antipsychotic candidates—where the 5-HT2A/D2 pKi binding ratio is a critical differentiation parameter [1]—the target compound serves as a useful imidazole-for-benzimidazole exchange control. The 2-phenylimidazole ring alters both the hydrogen-bonding capacity (one fewer H-bond acceptor than benzimidazole) and the pKa of the heterocycle (imidazole conjugate acid pKa ≈ 6.5 vs. benzimidazole ≈ 5.5), which may shift the ionization state at physiological pH and consequently affect receptor binding kinetics and membrane permeability. This controlled structural perturbation enables deconvolution of heterocycle-specific contributions to the overall pharmacological profile.

Physicochemical Comparator: CNS MPO & LogD Optimization

The 3-methoxyphenylsulfonyl group in the target compound provides a calculated Hansch π of approximately −0.02, compared to +0.71 for the 3-chloro analog and approximately +0.56 for the 3-methyl analog [3]. For medicinal chemistry teams optimizing CNS drug-likeness parameters (CNS MPO score, logD7.4, PAMPA permeability), the target compound represents the lower-lipophilicity end of a matched molecular pair series that may help define the lipophilicity-activity relationship. The methoxy oxygen also introduces an additional hydrogen-bond acceptor that may favorably interact with polar residues in target binding pockets or alter aqueous solubility relative to chloro/methyl congeners.

Antimicrobial Screening for Sulfonamide-Imidazole Hybrids

Sulfonamide and imidazole moieties are established pharmacophores in antibacterial and antifungal drug discovery. Published sulfonamide-imidazole piperazine hybrids have demonstrated MIC values as low as 1.56 μg/mL against S. aureus [4]. The target compound integrates both pharmacophores within a single scaffold (3-methoxyphenylsulfonyl + 2-phenylimidazole linked through a piperazine-ethyl spacer) and may exhibit enhanced or distinct antimicrobial activity compared to analogs bearing only one of these functional groups. Inclusion in broad-spectrum antimicrobial screening panels against Gram-positive, Gram-negative, and fungal strains would establish baseline activity data for this chemotype.

Application
Selection Property
Validation Focus
Aminergic GPCR profiling
Arylpiperazine core with 2-phenylimidazole terminus
Radioligand binding across D2, 5-HT2A, 5-HT6, α1
Benzimidazole lead control
Imidazole-for-benzimidazole exchange; altered pKa and H-bonding
Deconvolution of heterocycle-specific pharmacology
CNS physicochemical optimization
Lower predicted lipophilicity (3-OCH3 vs. 3-Cl/CH3); additional H-bond acceptor
Matched-pair analysis for logD, CNS MPO, PAMPA
Antimicrobial screening
Dual sulfonamide-imidazole pharmacophore in single scaffold
Broad-spectrum MIC determination (Gram+, Gram−, fungi)
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